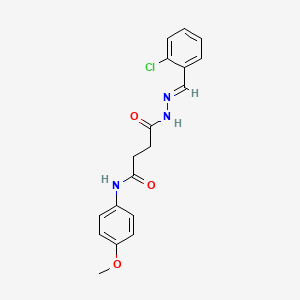amino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B11549106.png)
3-[[2-(allyloxy)ethyl](methyl)amino]-1H-1,2-benzisothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(allyloxy)ethylamino]-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that belongs to the class of benzisothiazoles. This compound is characterized by its unique structure, which includes an allyloxy group, an ethyl group, and a methylamino group attached to a benzisothiazole core. Benzisothiazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(allyloxy)ethylamino]-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzisothiazole with allyl bromide to introduce the allyloxy group. This is followed by the reaction with ethylamine and methylamine to introduce the ethyl and methylamino groups, respectively. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the best conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(allyloxy)ethylamino]-1H-1,2-benzisothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy or amino groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(allyloxy)ethylamino]-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(allyloxy)ethylamino]-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzisothiazole: A precursor in the synthesis of 3-[2-(allyloxy)ethylamino]-1H-1,2-benzisothiazole-1,1-dione.
Allyl Bromide: Used to introduce the allyloxy group.
Ethylamine and Methylamine: Used to introduce the ethyl and methylamino groups.
Uniqueness
3-[2-(allyloxy)ethylamino]-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C13H16N2O3S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
N-methyl-1,1-dioxo-N-(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H16N2O3S/c1-3-9-18-10-8-15(2)13-11-6-4-5-7-12(11)19(16,17)14-13/h3-7H,1,8-10H2,2H3 |
InChI Key |
LDRPFNXJISSVBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOCC=C)C1=NS(=O)(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549029.png)
![4-Chloro-N-({N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11549032.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11549036.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549050.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11549061.png)
![2-bromo-N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11549063.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol](/img/structure/B11549066.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11549068.png)

![(4E)-2-(3-chlorophenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11549087.png)
![2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11549103.png)
![3-(3-Chlorophenyl)-1-{3-(3-chlorophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxoimidazolidin-4-yl}-1-hydroxyurea](/img/structure/B11549112.png)
![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11549116.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11549127.png)
